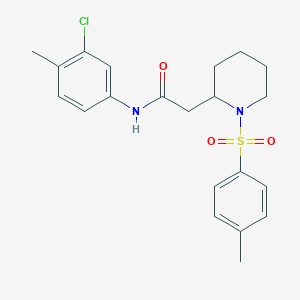

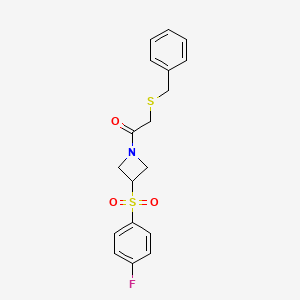

![molecular formula C22H23FN2O3S B2926735 N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide CAS No. 941960-21-0](/img/structure/B2926735.png)

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely include a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), and a phenyl ring (a six-membered aromatic ring), all connected by various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the specific atoms included in the molecule .Applications De Recherche Scientifique

Fluorescent Probes for Biological Imaging

Naphthalene-based compounds, including those similar to N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide, have been utilized in the development of fluorescent probes for biological imaging. A specific example includes the design of a ratiometric fluorescence probe for imaging lysosomal hydrogen sulfide in living cells. This probe, by incorporating a morpholine moiety for lysosomal targeting, allows for the specific and sensitive detection of H2S, highlighting its potential in studying various physiological and pathological processes in cells (Gao et al., 2018).

Protein Kinase Inhibitors

Isoquinolinesulfonamides, closely related to the structure of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase C. This discovery has implications for understanding the molecular mechanisms of diseases and developing targeted therapies (Hidaka et al., 1984).

Fluorescent Diagnostic Tools

Derivatives of naphthalene sulfonamide have been explored as fluorescent diagnostic tools for ion and proton detection in both solution phases and polymers. These compounds' sensitivity to environmental changes makes them suitable for various applications, including monitoring physiological conditions and material science research (O'Connor et al., 2006).

Supramolecular Chemistry

Naphthalene-based sulfonamides are used as building blocks in supramolecular chemistry to create complex structures with potential applications in material science, catalysis, and drug delivery. These compounds can form diverse structures such as chains, layers, and channels, demonstrating the versatility of naphthalene sulfonamides in molecular engineering (Białek et al., 2013).

Antimicrobial Activity

Some derivatives of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide have been investigated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents capable of combating multidrug-resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance (Oliveira et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAOs are involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. ChEs, on the other hand, are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human MAOs . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

By inhibiting MAO and ChE enzymes, this compound affects the biochemical pathways involving monoamines and acetylcholine. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . This can have various downstream effects, potentially alleviating symptoms of neurological disorders such as depression and Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmission due to increased levels of monoamines and acetylcholine. This can lead to improved mood, memory, and cognitive function .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c23-20-8-5-18(6-9-20)22(25-11-13-28-14-12-25)16-24-29(26,27)21-10-7-17-3-1-2-4-19(17)15-21/h1-10,15,22,24H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPEQBPKJUJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

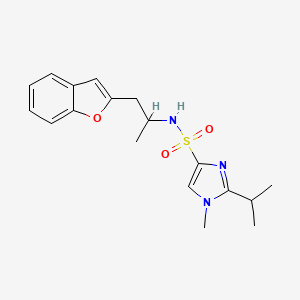

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)

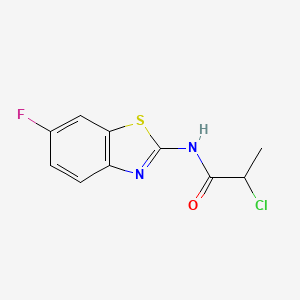

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)

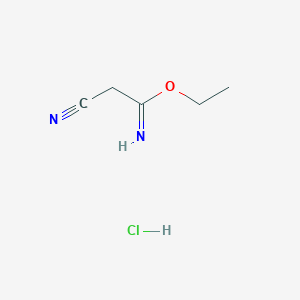

![(Z)-2-((1S,4S,7R)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)hydrazinecarboximidamide hydrochloride](/img/structure/B2926661.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2926674.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)